4-(Methylsulfanyl)butane-1,2-diamine is an organic compound characterized by the presence of a methylsulfanyl group attached to a butane backbone with two amine functional groups at the 1 and 2 positions. This compound is notable for its potential applications in various fields, including medicinal chemistry and organic synthesis. Its chemical structure can be represented as follows:
The methylsulfanyl group imparts unique properties to the compound, influencing its reactivity and interactions with biological systems.
These reactions highlight the compound's versatility in synthetic organic chemistry.
Research indicates that 4-(Methylsulfanyl)butane-1,2-diamine exhibits significant biological activity. It has been studied for its potential role in biochemical processes, including enzyme inhibition and modulation of receptor activity. The compound's ability to interact with specific biomolecules suggests its utility in drug development and therapeutic applications.
The synthesis of 4-(Methylsulfanyl)butane-1,2-diamine typically involves multi-step processes. One common method includes:
Specific reaction conditions and catalysts can vary depending on the desired yield and purity.
4-(Methylsulfanyl)butane-1,2-diamine has a broad range of applications:
Studies on the interactions of 4-(Methylsulfanyl)butane-1,2-diamine reveal its capacity to bind with various enzymes and receptors. This binding can modulate enzymatic activities, influencing metabolic pathways and potentially leading to therapeutic effects. Ongoing research aims to elucidate these mechanisms further, providing insights into its biological significance.
Several compounds share structural similarities with 4-(Methylsulfanyl)butane-1,2-diamine. Here are some notable examples:
| Compound Name | Structural Features | Unique Characteristics |
|---|---|---|
| (2S)-4-(Methylsulfanyl)butane-1,2-diamine | Similar backbone with stereochemistry differences | Specific applications in chiral synthesis |
| 4-(Methylsulfanyl)butane-1,2-diol | Hydroxyl groups instead of amino groups | Different reactivity due to hydroxyl presence |
| 4-(Difluoromethoxy)benzene-1,2-diamine | Fluorinated aromatic system | Enhanced electronic properties affecting reactivity |
The uniqueness of 4-(Methylsulfanyl)butane-1,2-diamine lies in its specific combination of functional groups and their spatial arrangement, which influences its chemical reactivity and biological interactions compared to these similar compounds.
4-(Methylsulfanyl)butane-1,2-diamine is systematically named according to IUPAC guidelines as 4-methylsulfanylbutane-1,2-diamine. Its molecular formula is C₅H₁₄N₂S for the free base form, with a molecular weight of 119.23 g/mol. In its dihydrochloride salt form (CAS 1432679-04-3), the formula becomes C₅H₁₆Cl₂N₂S, and the molecular weight increases to 207.16 g/mol. The compound’s SMILES notation is CSCCC(CN)N, reflecting its linear structure with a methylsulfanyl (-S-CH₃) group and two primary amines (-NH₂).
Table 1: Key Identifiers of 4-(Methylsulfanyl)butane-1,2-diamine
| Property | Free Base | Dihydrochloride Salt |
|---|---|---|
| CAS Number | 55021-77-7 | 1432679-04-3 |
| Molecular Formula | C₅H₁₄N₂S | C₅H₁₆Cl₂N₂S |
| Molecular Weight (g/mol) | 119.23 | 207.16 |
| SMILES | CSCCC(CN)N | CSCCC(CN)N.Cl.Cl |
The compound’s structural analogs include putrescine (1,4-diaminobutane), a polyamine involved in cellular metabolism, though the addition of the methylsulfanyl group introduces distinct electronic and steric properties.
Organosulfur chemistry, which explores compounds containing carbon-sulfur bonds, has roots in the study of natural products like cysteine, methionine, and penicillin. The discovery of sulfur’s critical role in biological systems spurred interest in synthetic analogs to probe enzymatic mechanisms and metabolic pathways. 4-(Methylsulfanyl)butane-1,2-diamine emerged as part of efforts to mimic methionine’s structure, particularly its thioether (-S-) moiety, which participates in methylation reactions and redox processes.
Early synthetic routes to such compounds focused on nucleophilic substitution reactions, where thiols or sulfides reacted with dihaloalkanes or epoxy intermediates. For example, the reaction of butane-1,2-diamine with methylthiol under controlled conditions remains a common method for producing this compound. These synthetic strategies align with broader trends in organosulfur chemistry, where sulfur’s versatility enables diverse bond-forming reactions, including thiol-ene click chemistry and disulfide bridging.
Methionine, an essential amino acid with a thioether side chain, serves as a precursor for S-adenosylmethionine (SAM), a universal methyl donor in biochemical reactions. 4-(Methylsulfanyl)butane-1,2-diamine’s structural resemblance to methionine—particularly the methylsulfanyl group—positions it as a tool for studying SAM-dependent methyltransferases or sulfur assimilation pathways.
Researchers have investigated its potential to act as a competitive inhibitor or substrate analog in enzymatic assays. For instance, the compound’s primary amines may interact with enzyme active sites, while the thioether group could mimic methionine’s binding properties. This dual functionality enables studies on substrate specificity and catalytic mechanisms in sulfur-metabolizing enzymes.
Table 2: Comparative Features of Methionine and 4-(Methylsulfanyl)butane-1,2-diamine
| Feature | Methionine | 4-(Methylsulfanyl)butane-1,2-diamine |
|---|---|---|
| Backbone | 5-carbon (C₅) | 4-carbon (C₄) |
| Functional Groups | -COOH, -NH₂, -S-CH₃ | Two -NH₂, -S-CH₃ |
| Role in Biology | Protein synthesis, SAM precursor | Research tool for sulfur metabolism |
The compound’s lack of a carboxyl group distinguishes it from methionine, limiting its incorporation into proteins but enhancing its utility in probing non-ribosomal sulfur pathways.
| Property | Value |
|---|---|
| Molecular Formula | C₅H₁₄N₂S |
| Molecular Weight (g/mol) | 134.25 |
| IUPAC Name | 4-methylsulfanylbutane-1,2-diamine |
| CAS Registry Number | 1184001-01-1 (racemic), 68013-51-4 (S-enantiomer) |
| InChI | InChI=1S/C5H14N2S/c1-8-3-2-5(7)4-6/h5H,2-4,6-7H2,1H3 |
| InChI Key | JCPJXANXGBPYRU-UHFFFAOYSA-N (racemic) |
| SMILES | CSCCC@HCN |
| Stereochemical Classification | Chiral compound with potential for enantiomeric forms |
| Chiral Centers | 1 (carbon 2) |
| Physical State | Liquid or crystalline solid (depending on salt form) |
The molecular architecture of 4-(methylsulfanyl)butane-1,2-diamine consists of a four-carbon linear chain bearing two primary amine groups at positions 1 and 2, with a methylthioether substituent attached at position 4 [1] [3]. The backbone contains three carbon-carbon single bonds with bond lengths ranging from 1.52 to 1.54 Ångstroms, consistent with typical aliphatic carbon-carbon bond distances [31] [34].
The nitrogen atoms in the primary amine groups form carbon-nitrogen bonds with lengths between 1.47 and 1.49 Ångstroms [34] [39]. These nitrogen centers adopt pyramidal geometries with bond angles of approximately 106-108 degrees, characteristic of sp³ hybridized nitrogen atoms bearing lone pairs [34]. The thioether functionality introduces a carbon-sulfur bond with a length of 1.81-1.83 Ångstroms, which is significantly longer than carbon-carbon bonds due to the larger atomic radius of sulfur [33] [37].
| Bond Type | Number of Bonds | Bond Length (Å) | Bond Angle (°) |
|---|---|---|---|
| C-C (aliphatic) | 3 | 1.52-1.54 | 109.5 (tetrahedral) |
| C-N (primary amine) | 2 | 1.47-1.49 | 106-108 (pyramidal) |
| C-S (thioether) | 1 | 1.81-1.83 | 104-106 (bent) |
| C-H (aliphatic) | 11 | 1.09-1.11 | 109.5 (tetrahedral) |
| N-H (primary amine) | 4 | 1.01-1.03 | 106-108 (pyramidal) |
| S-C (methyl thioether) | 1 | 1.81-1.83 | 104-106 (bent) |
The sulfur atom in the thioether group exhibits a bent molecular geometry with bond angles of 104-106 degrees [37] [42]. This geometry results from the sp³ hybridization of sulfur, where two bonding pairs and two lone pairs create a tetrahedral electron pair geometry but a bent molecular shape [33]. The methylthioether group (S-CH₃) introduces additional steric considerations that influence the overall molecular conformation [19] [23].
4-(Methylsulfanyl)butane-1,2-diamine contains one chiral center located at carbon-2, which bears both an amine group and participates in the carbon chain [2] [20]. This stereogenic center enables the existence of two enantiomeric forms: the R and S configurations [21] . The presence of the chiral center classifies this compound as a vicinal diamine with inherent chirality, distinguishing it from achiral diamine analogs .
The stereochemical assignment follows the Cahn-Ingold-Prelog priority rules, where the amine nitrogen typically receives higher priority than the methylene carbon due to atomic number considerations [21]. The thioether substituent at position 4 does not contribute additional chiral centers but influences the overall molecular conformation through steric interactions [19] [47].
Vicinal diamines such as this compound can exhibit diastereomeric relationships when multiple chiral centers are present in related structures [21] [50]. The 1,2-diamine arrangement creates opportunities for intramolecular hydrogen bonding between the amine groups, which can stabilize specific conformations and influence the stereochemical preferences during chemical reactions [32] [35].
The stereochemical considerations become particularly important in the context of coordination chemistry, where the vicinal diamine can act as a bidentate ligand [14] [32]. The chiral nature of the molecule can induce asymmetric environments in metal complexes, making it potentially valuable for asymmetric catalysis applications [17] [50].
Nuclear magnetic resonance spectroscopy provides detailed structural information for 4-(methylsulfanyl)butane-1,2-diamine through both proton and carbon-13 measurements [38] [39]. In proton nuclear magnetic resonance spectra, the primary amine groups typically appear as broad signals between 1.5 and 3.0 parts per million due to rapid exchange with solvent or moisture [34] [40]. The methylene protons adjacent to nitrogen atoms exhibit chemical shifts in the range of 2.6-2.8 parts per million, reflecting the deshielding effect of the electronegative nitrogen [15] [34].
The methylene protons adjacent to the sulfur atom appear at 2.5-2.7 parts per million, while the methylthioether protons resonate at 2.1-2.2 parts per million [15] [23]. These chemical shift patterns are consistent with the electron-withdrawing effects of both nitrogen and sulfur heteroatoms [38] [43].
Carbon-13 nuclear magnetic resonance spectroscopy reveals distinct signals for each carbon environment [38] [39]. The carbon bearing the amine group (C-2) appears at 55-60 parts per million, significantly downfield due to the direct attachment to nitrogen [39] [43]. The carbon adjacent to sulfur (C-4) resonates at 30-35 parts per million, while the methylene carbons (C-1 and C-3) appear between 25-45 parts per million [38] [47]. The methylthioether carbon typically appears at 15-16 parts per million, consistent with alkyl carbons attached to sulfur [39] [43].
| Technique | Assignment | Chemical Shift/Frequency |
|---|---|---|
| ¹H NMR | N-H stretching (primary amines) | 1.5-3.0 ppm (broad) |
| ¹H NMR | C-H₂ adjacent to nitrogen | 2.6-2.8 ppm |
| ¹H NMR | C-H₂ adjacent to sulfur | 2.5-2.7 ppm |
| ¹H NMR | S-CH₃ group | 2.1-2.2 ppm |
| ¹³C NMR | Carbon bearing nitrogen (C-2) | 55-60 ppm |
| ¹³C NMR | Carbon adjacent to sulfur (C-4) | 30-35 ppm |
| ¹³C NMR | Methylene carbons (C-1, C-3) | 25-45 ppm |
| ¹³C NMR | Methyl carbon (S-CH₃) | 15-16 ppm |
| IR Spectroscopy | N-H stretching vibrations | 3300-3450 cm⁻¹ |
| IR Spectroscopy | C-H stretching vibrations | 2850-2950 cm⁻¹ |
| IR Spectroscopy | C-S stretching vibrations | 700-750 cm⁻¹ |
| Mass Spectrometry | Molecular ion peak [M]⁺ | m/z 134 |
Infrared spectroscopy provides characteristic absorption bands for functional group identification [12] [34]. Primary amine groups exhibit nitrogen-hydrogen stretching vibrations between 3300 and 3450 wavenumbers, typically appearing as paired bands due to symmetric and asymmetric stretching modes [12] [34]. Carbon-hydrogen stretching vibrations appear in the 2850-2950 wavenumber region, while carbon-sulfur stretching modes are observed at 700-750 wavenumbers [42] [34].
Mass spectrometry analysis reveals a molecular ion peak at mass-to-charge ratio 134, consistent with the molecular weight [41] [48]. The nitrogen rule of mass spectrometry indicates that compounds containing an even number of nitrogen atoms (two in this case) produce molecular ions with even mass-to-charge ratios [41]. Fragmentation patterns typically involve alpha-cleavage adjacent to the nitrogen atoms, producing characteristic fragment ions that aid in structural confirmation [41] [48].
4-(Methylsulfanyl)butane-1,2-diamine belongs to the broader family of butanediamine derivatives, each exhibiting distinct structural and stereochemical properties [20]. Comparison with 1,2-butanediamine reveals the influence of the methylthioether substituent on molecular properties, increasing the molecular weight from 88.15 to 134.25 grams per mole while maintaining the vicinal diamine arrangement [20].
In contrast to 1,4-butanediamine (putrescine), which contains terminal amine groups and lacks chirality, the 1,2-arrangement in 4-(methylsulfanyl)butane-1,2-diamine creates a chiral center and enables different coordination geometries [20]. Butane-2,3-diamine represents another vicinal diamine but contains two chiral centers compared to the single chiral center in 4-(methylsulfanyl)butane-1,2-diamine .
| Compound | Formula | MW (g/mol) | Amine Position | Functional Groups | Stereochemistry |
|---|---|---|---|---|---|
| 4-(Methylsulfanyl)butane-1,2-diamine | C₅H₁₄N₂S | 134.25 | 1,2-vicinal | Thioether + vicinal diamines | Chiral (1 center) |
| 1,2-Butanediamine | C₄H₁₂N₂ | 88.15 | 1,2-vicinal | Vicinal diamines only | Chiral (1 center) |
| 1,4-Butanediamine (Putrescine) | C₄H₁₂N₂ | 88.15 | 1,4-terminal | Terminal diamines only | Achiral |
| Butane-2,3-diamine | C₄H₁₂N₂ | 88.15 | 2,3-vicinal | Vicinal diamines only | Chiral (2 centers) |
| 1,2-Propanediamine | C₃H₁₀N₂ | 74.13 | 1,2-vicinal | Vicinal diamines only | Chiral (1 center) |
| 1,3-Propanediamine | C₃H₁₀N₂ | 74.13 | 1,3-separated | Separated diamines only | Achiral |
The presence of the thioether functionality in 4-(methylsulfanyl)butane-1,2-diamine introduces unique coordination possibilities not available in simple diamine analogs [19] [47]. The sulfur atom can participate in metal coordination, creating tridentate binding modes that distinguish this compound from bidentate diamine ligands [14] [32]. This expanded coordination capability potentially enhances the compound's utility in coordination chemistry and catalysis applications [17] [50].
The synthesis of 4-(methylsulfanyl)butane-1,2-diamine from ketone precursors represents a promising approach that leverages the well-established principles of catalytic hydrogenation. Based on established synthetic routes for related compounds, ketone precursors can be converted to the target diamine through carefully controlled hydrogenation conditions [2].
The most viable ketone precursor for this synthesis is 4-(methylsulfanyl)butane-1,2-dione, which can be prepared through the oxidation of 4-(methylsulfanyl)butane-1,2-diol. The diol intermediate has been synthesized through the reaction of 3-butene-1,2-diol with methanethiol in the presence of radical initiators such as azo compounds [3] [4]. Once the ketone precursor is obtained, catalytic hydrogenation can be employed to introduce the amine functionalities.
The hydrogenation process requires careful optimization of reaction conditions. Temperature control is crucial, as excessive heat can lead to decomposition of the methylsulfanyl group or undesired side reactions. Typical reaction temperatures range from 40-80°C, with higher temperatures potentially favoring increased reaction rates but at the cost of selectivity [5]. The reaction mechanism involves the formation of intermediate imine species, which are subsequently reduced to the corresponding amines through hydrogen addition [6].
Table 1: Optimized Hydrogenation Conditions for Ketone Precursor Conversion
| Parameter | Optimal Range | Effect on Yield |
|---|---|---|
| Temperature | 40-80°C | Higher temperatures increase rate but reduce selectivity |
| Pressure | 1-10 bar H₂ | Increased pressure improves conversion |
| Catalyst Loading | 2-5 mol% | Higher loading reduces reaction time |
| Reaction Time | 8-24 hours | Extended time improves completion |
| Solvent | Protic alcohols | Facilitates hydrogen activation |
Transition metal catalysts play a central role in the efficient conversion of ketone precursors to 4-(methylsulfanyl)butane-1,2-diamine. The most effective catalysts for this transformation are based on noble metals such as palladium, platinum, and rhodium, as well as first-row transition metals including nickel, iron, and cobalt [7] [8].
Palladium-Based Catalysts
Palladium catalysts, particularly Pd/C (palladium on carbon), demonstrate exceptional activity for the hydrogenation of ketone precursors to amines. The catalyst operates through a heterogeneous mechanism involving hydrogen activation on the palladium surface, followed by hydride transfer to the carbonyl substrate. The sulfur-containing methylsulfanyl group requires careful consideration, as sulfur compounds can potentially poison palladium catalysts [9]. However, under optimized conditions with appropriate solvent systems, palladium catalysts can achieve high selectivity for the desired diamine product.
Ruthenium-Based Systems
Ruthenium catalysts offer advantages in terms of functional group tolerance and reduced susceptibility to sulfur poisoning. Recent advances in ruthenium-catalyzed asymmetric hydrogenation have demonstrated the potential for stereoselective synthesis of chiral diamines [10]. The bifunctional nature of ruthenium catalysts, particularly those containing diamine ligands, enables efficient hydrogen activation and substrate coordination.
First-Row Transition Metal Alternatives
Cost-effective alternatives to noble metals include nickel, iron, and cobalt-based catalysts. These catalysts operate through different mechanistic pathways compared to their noble metal counterparts, often involving single-electron processes and metal-ligand cooperativity [8] [11]. Iron catalysts with pincer ligands have shown particular promise for the reduction of polar substrates, including ketones and imines.
Reductive Amination Protocols
An alternative approach involves the direct reductive amination of ketone precursors with ammonia or primary amines. This methodology combines the formation of imine intermediates with subsequent hydrogenation in a single step, improving overall efficiency [12]. The reaction typically requires acidic conditions to facilitate imine formation, followed by hydrogenation under neutral to slightly basic conditions.
The choice of solvent system significantly impacts the efficiency and selectivity of the hydrogenation process. Solvent effects in catalytic hydrogenation are attributed to multiple factors including hydrogen solubility, thermodynamic interactions with reactants and products, and competitive adsorption on the catalyst surface [13] [14].
Protic Solvents
Alcoholic solvents, particularly methanol and ethanol, are commonly employed in the hydrogenation of ketone precursors to amines. These solvents facilitate hydrogen activation through hydrogen bonding interactions and provide stabilization for ionic intermediates [15]. The proton-donating ability of alcohols is particularly beneficial for the reduction of imine intermediates formed during the reaction.
Aprotic Polar Solvents
Solvents such as tetrahydrofuran (THF), dimethylformamide (DMF), and acetonitrile can be employed in specific cases where protic solvents may interfere with the reaction mechanism. However, these solvents generally result in lower hydrogen solubility and may require higher pressures to achieve comparable reaction rates [16].
Aqueous Systems
Water-based systems have gained attention due to their environmental benefits and unique reaction properties. The presence of water can facilitate hydrogen activation through the formation of hydronium ions and can promote the solubility of polar reactants [17]. However, the hydrophobic nature of the methylsulfanyl group may limit the effectiveness of purely aqueous systems.
Biphasic Systems
Biphasic reaction systems, combining organic and aqueous phases, can offer advantages in terms of product separation and catalyst recovery. These systems require careful optimization of phase transfer conditions and may benefit from the addition of phase transfer catalysts [18].
Table 2: Solvent System Optimization Parameters
| Solvent Type | Hydrogen Solubility | Reaction Rate | Selectivity | Environmental Impact |
|---|---|---|---|---|
| Methanol | High | Fast | Good | Moderate |
| Ethanol | High | Fast | Good | Low |
| THF | Moderate | Moderate | Good | Moderate |
| Water | Low | Slow | Variable | Excellent |
| Biphasic | Variable | Moderate | Good | Good |
The purification of 4-(methylsulfanyl)butane-1,2-diamine presents unique challenges due to the presence of both amine functionalities and the methylsulfanyl group. Traditional purification methods must be adapted to account for the specific properties of this compound.
Distillation Methods
Vacuum distillation represents the most straightforward purification approach for 4-(methylsulfanyl)butane-1,2-diamine. The compound should be distilled under reduced pressure to minimize thermal decomposition. Based on similar diamine compounds, the distillation should be conducted at temperatures below 150°C under vacuum to preserve the integrity of the methylsulfanyl group [19].
Crystallization Approaches
Salt formation provides an effective method for purification and isolation. The diamine can be converted to its dihydrochloride salt, which facilitates crystallization and purification. The salt form is generally more stable and easier to handle than the free base [20] [21]. Alternative acid salts, such as tosylate or acetate salts, may offer advantages in specific applications.
Chromatographic Techniques
When high purity is required, chromatographic separation may be necessary. Silica gel chromatography can be employed with appropriate solvent systems, typically involving polar solvents such as methanol or ethanol with ammonia additives to prevent irreversible adsorption of the basic amine groups [22].
Acid-Base Purification
A novel approach involves the use of trichloroacetic acid (TCA) for amine purification. This method takes advantage of temporary salt formation followed by decarboxylation to release the pure amine. The process involves precipitation of the amine-TCA salt, followed by thermal decarboxylation to liberate carbon dioxide and chloroform, leaving the purified amine [22] [23].
Yield Optimization Strategies
Several strategies can be employed to maximize the yield of 4-(methylsulfanyl)butane-1,2-diamine:
Catalyst Optimization: The use of appropriate catalyst loading (2-5 mol%) and frequent catalyst regeneration can improve conversion rates [5].
Reaction Monitoring: Continuous monitoring of reaction progress through analytical techniques such as gas chromatography or NMR spectroscopy allows for optimal reaction termination [24].
Temperature Control: Precise temperature control prevents side reactions and decomposition, particularly important given the thermal sensitivity of the methylsulfanyl group [25].
Hydrogen Pressure Management: Maintaining optimal hydrogen pressure (1-10 bar) ensures efficient hydrogenation while minimizing equipment costs [25].
Solvent Recovery: Implementation of solvent recovery systems reduces costs and environmental impact while maintaining reaction efficiency [18].
Table 3: Yield Optimization Parameters
| Optimization Factor | Impact on Yield | Implementation Complexity |
|---|---|---|
| Catalyst Loading | High | Low |
| Temperature Control | High | Medium |
| Pressure Management | Medium | Medium |
| Reaction Time | Medium | Low |
| Solvent Selection | High | Medium |
| Purification Method | High | High |